benzyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate

CD38 inhibition NAD metabolism immuno-oncology

This benzyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate is a dual-activity research compound with validated human CDK2 (IC50 10 µM) and CD38 (IC50 19 µM) inhibition. Unlike the plant brassinosteroid-targeting ethyl ester analog, this derivative provides mammalian-relevant target engagement. The hydrogenolyzable benzyl ester enables orthogonal deprotection for prodrug strategies without risking epimerization. Its moderate affinity is ideal for fragment-based screening and scaffold hopping. Cytotoxic activity against MCF-7 (IC50 ≈ 15 µM) and HCT116 (IC50 ≈ 10 µM) supports its use as a starting point for SAR-driven antiproliferative optimization.

Molecular Formula C20H16N4O2S
Molecular Weight 376.43
CAS No. 483984-44-7
Cat. No. B2644339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate
CAS483984-44-7
Molecular FormulaC20H16N4O2S
Molecular Weight376.43
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
InChIInChI=1S/C20H16N4O2S/c25-18(26-12-15-7-3-1-4-8-15)13-27-20-17-11-23-24(19(17)21-14-22-20)16-9-5-2-6-10-16/h1-11,14H,12-13H2
InChIKeyJGVWRLGNPWFFRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate (CAS 483984-44-7): Scoping the Landscape for a Pyrazolo[3,4-d]pyrimidine Thioether Benzyl Ester


Benzyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate (CAS 483984-44-7; molecular formula C20H16N4O2S; MW 376.43) is a synthetic, low-molecular-weight organic compound built on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is extensively validated as a kinase-inhibitor pharmacophore [1]. The molecule features a 1-phenyl substituent on the pyrazole ring and a benzyl ester thioether at the C4 position, placing it within a well-characterized series of 4-sulfanylacetate derivatives prepared from 4-mercapto-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine [2]. Its structural architecture supports engagement with ATP-binding pockets of multiple kinases, and it has been profiled in biochemical assays against cyclin-dependent kinase 2 (CDK2) and CD38 glycohydrolase [3][4].

Why Benzyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate Cannot Be Replaced by a Close Analog Without Risking a Change in Biological Signature


Although several compounds share the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core with a thioether at C4, the nature of the ester/alcohol/amide terminus profoundly dictates target engagement, physicochemical properties, and biological readout. The ethyl ester analog F1874-108 (CAS 335223-43-3) is characterized primarily as an inhibitor of brassinosteroid biosynthesis and signal transduction in plant systems , whereas the benzyl ester described here demonstrates measurable affinity for human CDK2 (IC50 10 µM) and CD38 (IC50 19 µM) [1][2]. The N-benzyl acetamide analog (CAS 335223-69-3) further diverges by incorporating an amide bond, altering hydrogen-bonding capacity and metabolic stability [3]. These functional-group-driven shifts mean that interchange within this series is not isofunctional; procurement specifications must therefore be compound-explicit rather than scaffold-generic.

Quantitative Differentiation Evidence for Benzyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate (483984-44-7) Versus Closest Analogs


CD38 Glycohydrolase Inhibition: A Target Engagement Profile Not Shared by the Ethyl Ester Analog

In a biochemical assay using human CD38 extracellular domain expressed in Pichia pastoris, benzyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate inhibited CD38 activity with an IC50 of 19,000 nM (19 µM) [1]. In contrast, the ethyl ester analog F1874-108 (CAS 335223-43-3) is documented as an inhibitor of brassinosteroid biosynthesis in plants with no reported CD38 activity . This target profile divergence means that the benzyl ester offers a distinct entry point for CD38-related immuno-oncology or metabolic disease research that the ethyl ester does not address.

CD38 inhibition NAD metabolism immuno-oncology

CDK2 Biochemical Inhibition Affinity Profile Versus Advanced Pyrazolo[3,4-d]pyrimidine CDK2 Inhibitors

Benzyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate demonstrated direct binding to CDK2 with a Kd of 2,400 nM and inhibited CDK2-cyclin A interaction with an IC50 of 10,000 nM (10 µM) as measured by circular dichroism and enzymatic assay, respectively [1]. The Ki determined by fluorescence polarization displacement was 2,800 nM [1]. By comparison, optimized 4,6-disubstituted pyrazolo[3,4-d]pyrimidine CDK2 inhibitors from the 2025 literature (e.g., compound 3d) achieve IC50 values of 0.332 µM against CDK2/CyclinA2, with the reference inhibitor roscovitine showing IC50 of 0.457 µM [2]. This 30-fold potency differential positions the target compound as a moderate-affinity probe suitable for scaffold-hopping and fragment-based design rather than a high-potency lead.

CDK2 inhibition cell cycle kinase inhibitor cancer

Ester Moiety Impact on Molecular Properties: Benzyl Ester Versus Ethyl Ester

Replacement of the ethyl ester in F1874-108 (MW 314.36, C15H14N4O2S) with a benzyl ester in the target compound (MW 376.43, C20H16N4O2S) adds 62.07 Da and introduces an additional phenyl ring [1]. This modification is expected to increase calculated logP by approximately 1.5–2.0 log units based on the incremental contribution of a benzyl versus ethyl group, enhancing membrane permeability potential while potentially reducing aqueous solubility. The benzyl ester also serves as a carboxyl-protecting group that can be removed by hydrogenolysis, offering a synthetic handle for prodrug strategies or late-stage diversification that is not accessible with the simple ethyl ester.

physicochemical properties lipophilicity medicinal chemistry prodrug design

Anticancer Cell Line Activity Contextualized Within the Pyrazolo[3,4-d]pyrimidine Class

The target compound has been reported to exhibit cytotoxic activity against MCF-7 breast adenocarcinoma cells (IC50 ≈ 15 µM) and HCT116 colon carcinoma cells (IC50 ≈ 10 µM) [1]. For class-level context, a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives evaluated against MCF-7 cells showed IC50 values as low as 7.5–23 µM, with doxorubicin as a reference standard [2]. The target compound's activity falls within the mid-range of this class, consistent with its moderate CDK2 biochemical potency. No head-to-head cytotoxicity data against the ethyl ester analog F1874-108 in mammalian cells were identified in the public domain.

anticancer cytotoxicity MCF-7 HCT116 cell-based assay

Synthetic Provenance: Modular Derivatization from a Common Thiol Precursor

The target compound is synthesized by S-alkylation of 4-mercapto-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 6014-07-9) with benzyl 2-bromoacetate [1]. This same thiol precursor has been used to generate a library of 18 structurally diverse sulfur-containing pyrazolo[3,4-d]pyrimidines (compounds 3–20) with demonstrated antimicrobial activity comparable to chloramphenicol and terbinafine as standards [1]. The modular nature of this synthetic route means that the benzyl ester can serve not only as a final bioactive compound but also as a protected intermediate: hydrogenolytic debenzylation would yield the free carboxylic acid for further amide coupling or conjugation, a versatility pathway not directly available from the ethyl or methyl ester analogs without saponification.

chemical synthesis thioether formation derivatization chemical biology

Optimal Deployment Scenarios for Benzyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate Based on Differentiated Evidence


CD38 Inhibitor Screening and NAD Metabolism Probe Development

The compound's documented IC50 of 19 µM against human CD38 [1] makes it a suitable starting point for laboratories investigating NAD metabolism, CD38-mediated immunosuppression in the tumor microenvironment, or age-related metabolic decline. Unlike the ethyl ester analog F1874-108, which targets plant brassinosteroid pathways , this compound provides a mammalian-relevant target engagement profile. Researchers can use it as a reference inhibitor in CD38 enzymatic assays or as a scaffold for structure-guided optimization toward more potent CD38 antagonists.

CDK2 Scaffold-Hopping and Fragment-Based Drug Design

With a well-characterized CDK2 binding profile (Kd = 2.4 µM, Ki = 2.8 µM, IC50 = 10 µM) [1], this compound occupies a moderate-affinity niche that is ideal for fragment-based screening and scaffold-hopping campaigns. Compared to high-potency pyrazolo[3,4-d]pyrimidine CDK2 inhibitors such as compound 3d (IC50 = 0.332 µM) , the target compound's ligand efficiency can be calculated and used as a benchmark for assessing the marginal gain of additional substituents at C4, C6, or N1 positions.

Carboxyl-Directed Prodrug Design and Late-Stage Diversification

The benzyl ester functionality provides a hydrogenolyzable protecting group that is orthogonal to the base-labile ethyl and methyl esters [1]. Medicinal chemistry teams pursuing esterase-activated prodrug strategies or seeking to install amide, hydrazide, or heterocyclic conjugates at the carboxyl position can leverage this compound as a protected intermediate. Mild debenzylation (H2, Pd/C) exposes the free acid without risking epimerization or degradation of sensitive heterocyclic functionality, a clear synthetic advantage over the ethyl ester F1874-108 .

Thioether SAR Expansion for Anticancer Lead Generation

The compound's cytotoxicity against MCF-7 (IC50 ≈ 15 µM) and HCT116 (IC50 ≈ 10 µM) cancer cell lines [1] places it within the active range of the pyrazolo[3,4-d]pyrimidine class, where related 3-(methylthio) derivatives achieve IC50 values between 7.5 and 23 µM . This makes it a rational starting point for systematic variation of the 4-thioether substituent to probe SAR for antiproliferative activity, particularly given the modular synthesis from the common 4-mercapto precursor.

Quote Request

Request a Quote for benzyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.